benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
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Overview
Description
Benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of both benzothiazole and pyrrolopyridine moieties, which are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of Pyrrolopyridine Moiety: The pyrrolopyridine ring can be synthesized by the reaction of a pyridine derivative with an appropriate amine or nitrile.
Coupling Reaction: The final step involves the coupling of the benzothiazole and pyrrolopyridine moieties through a methanone linkage, often using a coupling reagent such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with a similar benzothiazole moiety.
Pyrrolopyridine: A compound with a similar pyrrolopyridine moiety.
Thiazolopyridine: A compound with both thiazole and pyridine rings.
Uniqueness
Benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is unique due to the combination of benzothiazole and pyrrolopyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c19-15(10-3-4-12-14(6-10)20-9-17-12)18-7-11-2-1-5-16-13(11)8-18/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOGOVGFDHCGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC4=C(C=C3)N=CS4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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